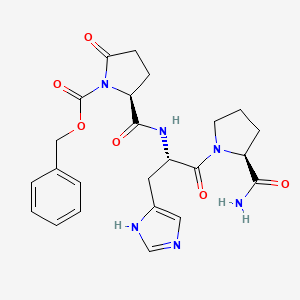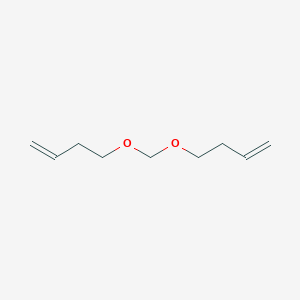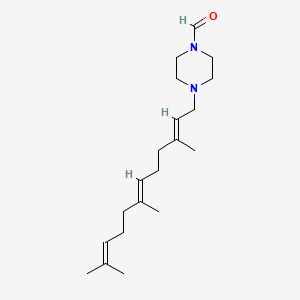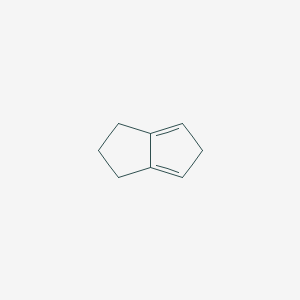
1,2,3,5-Tetrahydropentalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,5-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione has been reported . This method involves the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve scalable methods that ensure high yields and purity. Optimized protocols for the synthesis of tetrahydropentalene derivatives have been developed, allowing for the production of these compounds on a multigram scale . These methods often involve the use of commercially available starting materials and efficient reaction conditions to maximize output.
化学反应分析
Types of Reactions
1,2,3,5-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,2,3,5-Tetrahydropentalene has several applications in scientific research:
作用机制
The mechanism of action of 1,2,3,5-Tetrahydropentalene and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a similar fused ring structure.
Pentalene: Another bicyclic compound with a fused five-membered ring system.
Heptalene: A larger bicyclic compound with seven-membered rings.
Uniqueness
1,2,3,5-Tetrahydropentalene is unique due to its specific ring fusion pattern and the resulting electronic properties.
属性
CAS 编号 |
50874-55-0 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC 名称 |
1,2,3,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |
InChI 键 |
SMXIFCOIDXDOKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CCC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




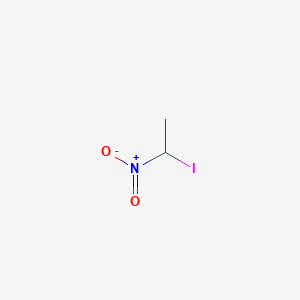
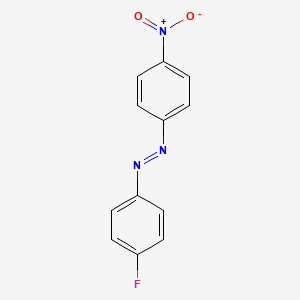

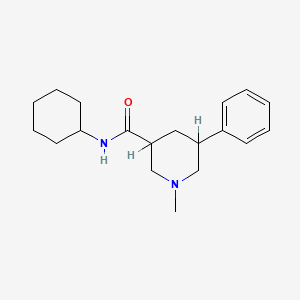
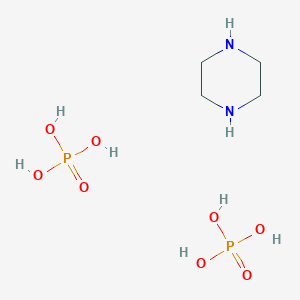
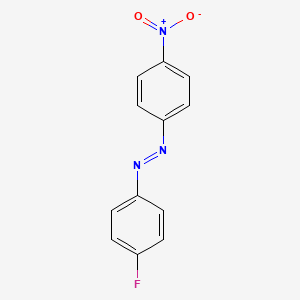
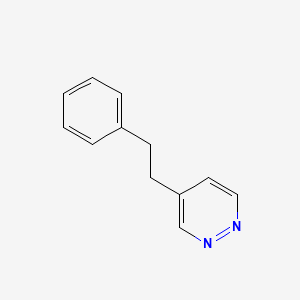
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
